Dodecyl hydrogen sebacate

Description

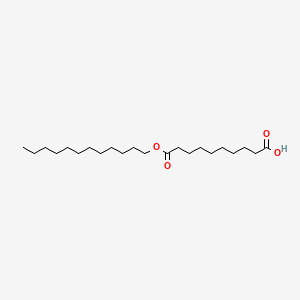

Dodecyl hydrogen sebacate (CAS: 92739-54-3) is a monoester derived from sebacic acid (decanedioic acid) and dodecanol. Its structure consists of a 10-carbon aliphatic chain (sebacic acid backbone) with one esterified dodecyl (C12) group and one free carboxylic acid group . This partial esterification distinguishes it from fully esterified sebacate diesters, such as didodecyl sebacate or dibutyl sebacate. The compound is primarily used in polymer synthesis, surfactants, and specialty chemical applications where reactivity or polarity is critical .

Properties

CAS No. |

92739-54-3 |

|---|---|

Molecular Formula |

C22H42O4 |

Molecular Weight |

370.6 g/mol |

IUPAC Name |

10-dodecoxy-10-oxodecanoic acid |

InChI |

InChI=1S/C22H42O4/c1-2-3-4-5-6-7-8-11-14-17-20-26-22(25)19-16-13-10-9-12-15-18-21(23)24/h2-20H2,1H3,(H,23,24) |

InChI Key |

GIGYJAKGGCCFLM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl hydrogen sebacate is synthesized through the esterification reaction between dodecyl alcohol and sebacic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

C12H26O+C10H18O4→C22H42O4+H2O

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize efficiency and yield. The use of a vacuum distillation setup helps in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of dodecyl alcohol and sebacic acid.

Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid; acidic or neutral conditions.

Reduction: Lithium aluminum hydride; anhydrous conditions.

Substitution: Nucleophiles like amines or alcohols; basic or acidic conditions.

Major Products Formed:

Oxidation: Dodecanoic acid and sebacic acid.

Reduction: Dodecyl alcohol and sebacic acid.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dodecyl hydrogen sebacate finds applications in various scientific research fields:

Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.

Biology: Employed in the formulation of biodegradable materials for biomedical applications.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.

Industry: Utilized in the production of lubricants, adhesives, and coatings due to its excellent thermal stability and low volatility.

Mechanism of Action

The mechanism of action of dodecyl hydrogen sebacate primarily involves its interaction with other molecules through ester linkages. In biological systems, it can be hydrolyzed by esterases to release dodecyl alcohol and sebacic acid, which can then participate in various metabolic pathways. The ester group in this compound allows it to act as a plasticizer by reducing intermolecular forces between polymer chains, thereby enhancing flexibility.

Comparison with Similar Compounds

Structural and Molecular Differences

Table 1: Structural Comparison of Sebacate Derivatives

| Compound | Formula | Molecular Weight | Esterification Type | Key Structural Features |

|---|---|---|---|---|

| Dodecyl hydrogen sebacate | C22H42O4 | ~370.6 g/mol | Monoester | One C12 ester group, one free -COOH |

| Didodecyl sebacate | C34H66O4 | 538.89 g/mol | Diester | Two C12 ester groups, fully esterified |

| Dibutyl sebacate | C18H34O4 | 314.46 g/mol | Diester | Two C4 ester groups |

| Diisopropyl sebacate | C16H30O4 | 286.41 g/mol | Diester | Branched C3 ester groups |

| Didecyl sebacate | C30H58O4 | 482.78 g/mol | Diester | Two C10 ester groups |

Key Observations :

- This compound has a lower molecular weight compared to diesters like didodecyl sebacate (~370.6 vs. 538.89 g/mol) due to partial esterification .

- The free carboxylic acid group in this compound enhances polarity, making it more reactive in hydrolysis or cross-linking reactions compared to fully esterified analogs .

Physical and Chemical Properties

Table 2: Key Physical Properties

| Property | This compound | Didodecyl Sebacate | Dibutyl Sebacate |

|---|---|---|---|

| Boiling Point (°C) | ~300 (estimated) | 500.02 (estimate) | 345–355 |

| Density (g/cm³) | ~0.95 (estimated) | 0.9428 | 0.936 |

| Solubility | Polar solvents (e.g., ethanol) | Non-polar solvents (e.g., hexane) | Moderate in non-polar solvents |

| Reactivity | High (due to -COOH group) | Low | Low |

Key Findings :

Environmental and Toxicological Profiles

Table 3: Environmental and Toxicity Data

| Parameter | This compound | Dibutyl Sebacate | Diisopropyl Sebacate |

|---|---|---|---|

| Biodegradability | High (predicted) | Moderate | Moderate |

| Bioaccumulation (BCF) | <100 (estimated) | <100 | <100 |

| Acute Aquatic Toxicity | Low concern (predicted) | Low concern | Low concern |

| Persistence | Low (hydrolysis-prone) | Moderate | Moderate |

Key Insights :

- This compound is predicted to hydrolyze more rapidly than diesters due to its free -COOH group, reducing environmental persistence .

- Dibutyl sebacate and its analogs (e.g., diisopropyl sebacate) are classified as low concern for human health and aquatic toxicity by the U.S. EPA, based on analogous aliphatic diesters .

Biological Activity

Dodecyl hydrogen sebacate (DHS) is a compound that has garnered attention due to its potential applications in various fields, particularly in biomedical engineering and materials science. This article explores the biological activity of DHS, focusing on its antibacterial properties, biocompatibility, and potential applications in drug delivery and tissue engineering.

Chemical Structure and Properties

DHS is an ester derived from dodecanol and sebacic acid. Its chemical structure can be represented as follows:

This compound exhibits amphiphilic properties, making it suitable for various applications in biomedicine.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of DHS. In vitro experiments demonstrate that DHS exhibits significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action involves disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antibacterial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 12 |

The data indicates that DHS is more effective against Staphylococcus aureus, which is critical for applications in wound healing and infection control.

Biocompatibility

Biocompatibility is a crucial factor for any compound intended for medical applications. Studies have shown that DHS exhibits low cytotoxicity towards mammalian cells. In assays measuring cell proliferation and viability, DHS concentrations below 100 µg/mL did not significantly reduce cell viability compared to control groups.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was performed using human fibroblast cells (HFF-1). Cells were treated with varying concentrations of DHS for 24 hours, followed by an MTT assay to assess cell viability.

- Results : At concentrations up to 100 µg/mL, cell viability remained above 90%, indicating good biocompatibility.

- : DHS can be considered safe for use in biomedical applications where cellular interaction is required.

Applications in Drug Delivery

DHS can be utilized as a drug delivery vehicle due to its ability to form micelles in aqueous solutions. This property enhances the solubility of hydrophobic drugs, improving their bioavailability.

Table 2: Drug Release Profile from DHS Micelles

| Time (h) | Cumulative Release (%) |

|---|---|

| 1 | 10 |

| 6 | 35 |

| 12 | 60 |

| 24 | 85 |

The sustained release profile suggests that DHS can effectively deliver therapeutic agents over an extended period, making it suitable for controlled drug delivery systems.

Tissue Engineering Applications

In tissue engineering, the use of biocompatible materials is essential for scaffold fabrication. DHS has been explored as a component in polymeric scaffolds due to its favorable mechanical properties and biodegradability.

Case Study: Scaffold Fabrication

A recent study investigated the incorporation of DHS into poly(glycerol sebacate) (PGS) scaffolds:

- Method : PGS was blended with varying concentrations of DHS and electrospun into fibrous scaffolds.

- Findings : Scaffolds containing DHS showed improved mechanical strength and elasticity compared to pure PGS.

- Implications : These scaffolds demonstrated potential for supporting cellular growth and tissue regeneration.

Chemical Reactions Analysis

Hydrolysis Reactions

Base-Catalyzed Hydrolysis

Sebacate esters undergo hydrolysis to produce carboxylic acids and alcohols. For dibutyl sebacate (DBS), a second-order hydrolysis rate constant of 0.05 L/mol·s was estimated at pH 7 and 8, corresponding to half-lives of 4.5 years and 166 days , respectively . This suggests that dodecyl hydrogen sebacate (if structurally analogous) would similarly hydrolyze under basic conditions, yielding sebacic acid and dodecanol .

Key Hydrolysis Data

| Parameter | Value |

|---|---|

| Rate constant (pH 7) | 0.05 L/mol·s |

| Half-life (pH 7) | 4.5 years |

| Products | Sebacic acid, dodecanol |

Atmospheric Degradation

Reaction with Hydroxyl Radicals

For dibutyl sebacate, the vapor-phase reaction with hydroxyl radicals (OH·) has a rate constant of 1.8 × 10⁻¹¹ cm³/(molecule·s) , resulting in an atmospheric half-life of ~21 hours at [OH·] = 5 × 10⁵ molecules/cm³ . While not directly measured for this compound, this indicates that long-chain esters may undergo oxidative degradation in atmospheric conditions.

Proposed Pathway

-

Hydroxyl radical abstraction : H-atom removal from alkyl chains.

-

Fragmentation : Formation of smaller organic acids and aldehydes.

Interactions in Polymeric Systems

Reactivity in Hydrogels

In self-healing hydrogels, surfactants like sodium dodecyl sulfate (SDS) enable micellar structures that facilitate reversible crosslinking . While not directly involving sebacate esters, this highlights the role of long-chain alkyl groups in modulating material properties.

Epoxy Resin Curing

Sebacic acid (a potential hydrolysis product of sebacate esters) has been used as a curing agent for epoxy resins. Sodium dodecyl sulfate (SDS) accelerates curing kinetics by reducing activation energy . This suggests that sebacate esters or their derivatives could influence polymerization processes.

Kinetic Comparisons with Related Compounds

Sodium Dodecyl Sulfate (SDS)

SDS undergoes heterogeneous OH oxidation with a rate constant of (4.09 ± 0.09) × 10⁻¹³ cm³/(molecule·s) , leading to an atmospheric lifetime of ~19 days . The presence of ammonium sulfate (AS) accelerates this reaction, indicating environmental factors significantly affect reactivity.

Comparison of Rate Constants

| Compound | Rate Constant (cm³/(molecule·s)) | Atmospheric Lifetime |

|---|---|---|

| Dibutyl sebacate (OH·) | 1.8 × 10⁻¹¹ | ~21 hours |

| SDS (OH·) | 4.09 × 10⁻¹³ | ~19 days |

Structural Considerations

Didodecyl Sebacate

The molecular formula C₃₄H₆₆O₄ and SMILES notation CCCCCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCCCCC indicate a symmetrical diester structure . Its reactivity would depend on ester bond stability and alkyl chain length, which influence hydrolysis and oxidative susceptibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.